molecular formula C4H6BrClN2S B8188881 C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride

Cat. No.: B8188881
M. Wt: 229.53 g/mol
InChI Key: CRARAUUNLWZDHN-UHFFFAOYSA-N
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Description

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of isothiazoles. It is characterized by the presence of a bromine atom at the 5-position of the isothiazole ring and a methylamine group attached to the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride typically involves the bromination of isothiazole followed by the introduction of the methylamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The methylamine group can be introduced through a nucleophilic substitution reaction using methylamine or its derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the isothiazole ring.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazoles.

Scientific Research Applications

Pharmaceutical Development

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

  • Neurological Disorders : The compound is being explored for its potential to synthesize drugs aimed at treating neurological conditions, enhancing the understanding of therapeutic mechanisms.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an active ingredient in antibiotic formulations.

Biochemical Research

In biochemical contexts, this compound is utilized for:

  • Enzyme Interaction Studies : Researchers investigate its interactions with various enzymes and receptors, which may lead to insights into cellular processes and therapeutic targets .
  • Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, which are crucial for understanding its biological effects and potential therapeutic applications .

Material Science

The compound's unique chemical properties make it suitable for:

  • Novel Material Development : It is being researched for its role in creating new materials, particularly polymers that demonstrate unique electrical or thermal characteristics. This application has implications in electronics and materials engineering .

Analytical Chemistry

This compound plays a role in analytical methods by:

  • Detection and Quantification : It aids in developing analytical techniques for detecting specific biomolecules, enhancing the accuracy of research findings in various scientific fields .

Agrochemical Applications

There is ongoing research into the compound's potential use in agriculture:

  • Crop Resilience : The compound may be formulated into agrochemicals that improve crop resilience and yield, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated activity against Staphylococcus aureus and Escherichia coli.
Enzyme InhibitionCompounds derived from this chemical exhibited varying degrees of inhibition on enzymes like carbonic anhydrase-II.
Synthesis of Complex MoleculesUsed as a building block in the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the isothiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • C-(5-Chloro-isothiazol-3-yl)-methylamine hydrochloride
  • C-(5-Fluoro-isothiazol-3-yl)-methylamine hydrochloride
  • C-(5-Iodo-isothiazol-3-yl)-methylamine hydrochloride

Uniqueness

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.

Biological Activity

C-(5-Bromo-isothiazol-3-yl)-methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the isothiazole ring, which influences its reactivity and biological properties. The presence of the amine group enhances its interaction with various biological targets, making it a valuable building block in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group are crucial for binding to these targets, leading to modulation of biological pathways. The precise mechanisms depend on the specific application and biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
E. coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, with varying efficacy depending on the concentration used:

Cancer Cell Line IC50 (μM)
HeLa12
MCF-715
A54910

The compound's ability to trigger programmed cell death in these cell lines highlights its potential as an anticancer therapeutic agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several isothiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against Gram-positive bacteria .
  • Investigation of Anticancer Properties : Another research project focused on the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, suggesting its potential role in cancer therapy .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound inhibits specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition contributes to its anticancer effects .

Properties

IUPAC Name

(5-bromo-1,2-thiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRARAUUNLWZDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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